Technetium Tc-99m

Colorectal Cancer Resectability Assessment Surgical Planning

Technetium Tc-99m arcitumomab (CAS 154361-49-6), also known as CEA-Scan or 99mTc-IMMU-4, is a diagnostic radiopharmaceutical consisting of a 50 kDa murine monoclonal antibody Fab' fragment (IMMU-4) that binds specifically to carcinoembryonic antigen (CEA), labeled with the metastable isotope technetium-99m (99mTc, half-life ~6 hours). It is indicated for single-photon emission computed tomography (SPECT) and planar imaging to detect the presence, location, and extent of recurrent or metastatic colorectal carcinoma involving the liver, extrahepatic abdomen, and pelvis, in conjunction with standard diagnostic evaluations.

Molecular Formula Tc
Molecular Weight 98.906250 g/mol
CAS No. 154361-49-6
Cat. No. B10795670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTechnetium Tc-99m
CAS154361-49-6
Molecular FormulaTc
Molecular Weight98.906250 g/mol
Structural Identifiers
SMILES[Tc]
InChIInChI=1S/Tc/i1+1
InChIKeyGKLVYJBZJHMRIY-OUBTZVSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technetium Tc-99m Arcitumomab Procurement Guide: Colorectal Cancer Imaging


Technetium Tc-99m arcitumomab (CAS 154361-49-6), also known as CEA-Scan or 99mTc-IMMU-4, is a diagnostic radiopharmaceutical consisting of a 50 kDa murine monoclonal antibody Fab' fragment (IMMU-4) that binds specifically to carcinoembryonic antigen (CEA), labeled with the metastable isotope technetium-99m (99mTc, half-life ~6 hours) [1]. It is indicated for single-photon emission computed tomography (SPECT) and planar imaging to detect the presence, location, and extent of recurrent or metastatic colorectal carcinoma involving the liver, extrahepatic abdomen, and pelvis, in conjunction with standard diagnostic evaluations [1]. The Fab' fragment confers rapid blood clearance, primarily renal, and a low immunogenic profile with minimal induction of human anti-mouse antibodies (HAMA) compared to intact murine antibodies [1].

CEA-targeted murine Fab' fragment for SPECT and planar imaging research
99mTc label enables same-day imaging workflows with rapid renal clearance
Low HAMA profile compared to intact murine antibodies

Why Technetium Tc-99m Arcitumomab Cannot Be Substituted with Other 99mTc-Labeled Agents


Technetium Tc-99m arcitumomab is not interchangeable with other 99mTc-labeled radiopharmaceuticals, even those targeting CEA or other tumor antigens. Substitution is scientifically invalid because the diagnostic performance is dictated by the specific antibody fragment's binding affinity, pharmacokinetics, and biodistribution profile. For instance, 111In-satumomab pendetide (OncoScint) also targets CEA but employs a different radionuclide and antibody format, leading to distinct imaging windows, resolution, and dosimetry [1]. More critically, 99mTc-arcitumomab is explicitly not indicated for differential diagnosis of suspected colorectal carcinoma, screening, or assessment of treatment response [2]. Its approved use is narrowly confined to presurgical evaluation of known or suspected recurrent/metastatic disease. Using a different agent, such as a non-targeted 99mTc agent or an FDG-PET tracer, would fundamentally alter the clinical question being answered and the accuracy of the resulting information [3].

111In-satumomab pendetide (OncoScint): Different antibody format and radionuclide lead to distinct biodistribution and imaging timeframes, limiting direct interchangeability in research protocols.
FDG-PET tracers: Metabolic targeting rather than CEA-specific binding fundamentally changes the biological question and detection profile, especially in occult disease models.
Non-targeted 99mTc agents: Lack of CEA affinity alters localization accuracy; immunoscintigraphy endpoints may not transfer.

Quantitative Evidence for Technetium Tc-99m Arcitumomab Differentiation from Comparators


Comparative Diagnostic Accuracy: Arcitumomab vs. Computed Tomography (CT) for Predicting Resectability

In a blinded analysis of 209 patients with known or suspected colorectal cancer, arcitumomab alone or combined with CT was significantly more accurate than CT alone for predicting abdominopelvic tumor resectability based on surgical and histopathologic correlation. When arcitumomab and CT were concordant for nonresectability, the prediction was 100% accurate, potentially obviating the need for other diagnostic modalities or exploratory surgery [1]. The use of arcitumomab with CT was found to double the number of patients spared unnecessary surgery and increase those potentially resectable for cure by 40% [1]. This head-to-head comparison establishes arcitumomab's superiority over CT for this critical surgical decision endpoint.

Resectability prediction vs. CT
Head-to-head
100%vsCT alone
Concordant nonresectability prediction context; supports resectability endpoint review in research models.
Blinded analysis in 209 patients; surgical/histopathologic correlation reported.
Colorectal Cancer Resectability Assessment Surgical Planning

Sensitivity and Specificity in Colorectal Cancer: Arcitumomab vs. CT

A comparative study directly evaluated the diagnostic performance of 99mTc-arcitumomab (CEA-Scan) versus computed tomography (CT) in patients with colorectal cancer. The CEA-Scan achieved a sensitivity of 91% and specificity of 76%, compared to CT's sensitivity of 78% and specificity of 80% [1]. This head-to-head comparison demonstrates that arcitumomab provides substantially higher sensitivity (13 percentage point advantage) for detecting disease, albeit with a slightly lower specificity (4 percentage point difference), a trade-off that may be clinically valuable in the presurgical detection of occult lesions.

Sensitivity vs. CT
Head-to-head
91%vs78% (CT)
Reported higher sensitivity for disease detection; may complement anatomic imaging in lesion localization studies.
Comparative study in colorectal cancer cohorts; histological correlation applied.
Colorectal Cancer Diagnostic Accuracy Radioimmunodetection

Comparative Performance in Primary Tumor/Local Recurrence Detection: Arcitumomab vs. 111In-Satumomab Pendetide (OncoScint)

In a comparative study of 127 patients with known or suspected colorectal cancer, the sensitivity of immunoscintigraphy (IS) for detecting primary tumor or local recurrence was 92.5% with 99mTc-arcitumomab (CEA-Scan) and 93% with 111In-satumomab pendetide (OncoScint), with identical accuracy of 91% for both agents [1]. This head-to-head comparison establishes near-equivalent diagnostic performance between the two CEA-targeting agents, but arcitumomab offers practical advantages due to the superior imaging characteristics of 99mTc (shorter imaging window, higher photon flux) and the Fab' fragment's faster clearance compared to the intact antibody used in OncoScint.

Sensitivity vs. OncoScint
Head-to-head
92.5%vs93% (111In-satumomab)
Near-equivalent sensitivity for primary tumor/local recurrence; practical workflow advantages with 99mTc-Fab' fragment.
127-patient comparative immunoscintigraphy study; separate cohorts, histology verification.
Colorectal Cancer Immunoscintigraphy Radioimmunoguided Surgery

Comparative Performance in Occult Disease Detection: Arcitumomab + CT vs. CT Alone

In a pivotal phase III trial, the addition of CEA-Scan (arcitumomab) to conventional diagnostic modalities (CDM) significantly enhanced imaging accuracy in patients with occult cancer. Specifically, in 88 patients with occult disease, the imaging accuracy was 61% for CEA-Scan combined with CDM compared to only 33% for CDM alone [1]. This represents an 85% relative improvement in accuracy when arcitumomab is added to standard imaging. The study also demonstrated potential clinical benefit from CEA-Scan in 89 of 210 patients [1].

Occult disease accuracy
Head-to-head
61% (arcitumomab + CDM)vs33% (CDM alone)
Reported accuracy improvement in occult cancer detection; supports complementary imaging research in rising CEA models.
Phase III trial, 88 patients with occult disease; surgical correlation.
Colorectal Cancer Occult Metastasis Diagnostic Accuracy

Comparative Performance: FDG-PET vs. Arcitumomab for Predicting Resectability in Rising CEA Patients

A prospective head-to-head study compared FDG-PET and 99mTc-arcitumomab (CEA-Scan) in 28 patients with rising CEA and negative conventional imaging who underwent second-look laparotomy. FDG-PET predicted resectable disease in 81% of the 16 patients found to have resectable/regionally treatable disease, whereas CEA-Scan predicted resectable disease in only 13% [1]. Conversely, FDG-PET predicted unresectable disease in 90% of the 10 patients with unresectable disease, while CEA-Scan failed to predict unresectable disease in any patient [1]. This direct comparison clearly demonstrates FDG-PET's substantial superiority for surgical decision-making in this specific clinical scenario of rising CEA with negative conventional imaging.

Resectability prediction vs. FDG-PET
Head-to-head
13% (arcitumomab)vs81% (FDG-PET)
FDG-PET showed higher resectability prediction in this model; arcitumomab use better suited to known disease, not first-line occult detection.
Prospective study, 28 rising-CEA patients; blinded surgical correlation.
Colorectal Cancer FDG-PET Radioimmunoscintigraphy CEA

Overall Diagnostic Performance Metrics from Pooled Data

Based on pooled data from clinical trials, the overall imaging statistics for 99mTc-arcitumomab (IMMU-4) in colorectal cancer are: accuracy 70%, sensitivity 71.3%, specificity 83.9%, positive predictive value (PPV) 97.2%, and negative predictive value (NPV) 27.8% [1]. These class-level aggregate metrics provide a baseline for comparison against other imaging modalities, though individual study results vary based on patient population and endpoint definition. The high PPV (97.2%) indicates that a positive arcitumomab scan is highly reliable for confirming disease, while the low NPV (27.8%) underscores that a negative scan does not reliably exclude disease, consistent with its approved use as a complementary rather than standalone diagnostic tool.

Pooled performance metrics
Class-level inference
Accuracy 70% / Sens 71.3% / Spec 83.9% / PPV 97.2% / NPV 27.8%
Aggregate diagnostic context; high PPV useful for confirming disease in research settings, low NPV limits screening application.
Data to verify; compiled from multiple clinical trials, population and endpoint variation exist.
Colorectal Cancer Diagnostic Accuracy Meta-analysis

Validated Application Scenarios for Technetium Tc-99m Arcitumomab Procurement


Presurgical Assessment of Resectability in Recurrent or Metastatic Colorectal Cancer

Based on direct head-to-head evidence from a 209-patient study, arcitumomab should be procured for use in combination with CT to improve the accuracy of predicting abdominopelvic tumor resectability prior to surgery. The concordant finding of nonresectability by arcitumomab and CT was 100% accurate, potentially eliminating the need for other diagnostic procedures or exploratory surgery. Procurement of arcitumomab for this application is justified by data showing it doubles the number of patients spared unnecessary surgery and increases those potentially curable by resection by 40% [1].

Detection of Occult Metastatic Disease in Patients with Rising CEA and Negative Conventional Imaging

Arcitumomab should be procured for patients with histologically confirmed colorectal carcinoma who present with rising serum CEA levels but negative findings on conventional imaging (CT, MRI, colonoscopy). In a pivotal phase III trial, adding arcitumomab to conventional diagnostic modalities improved imaging accuracy from 33% to 61% in patients with occult cancer—an 85% relative improvement. This application scenario is directly supported by evidence that arcitumomab detects disease missed by standard imaging, with potential clinical benefit demonstrated in 42% of studied patients [1].

Complementary Imaging for Surgical Planning in Known Recurrent Disease

Arcitumomab is indicated for procurement as a complementary imaging modality to CT in the presurgical evaluation of patients with known or suspected recurrent colorectal cancer. Comparative evidence shows arcitumomab achieves 91% sensitivity vs. 78% for CT alone in detecting disease. Furthermore, when arcitumomab and CT findings are discordant, arcitumomab is correct more often than CT, providing surgeons with actionable information that can alter the surgical approach [1].

Exclusion: Not Indicated for Differential Diagnosis or Screening

Procurement decisions must exclude use cases where arcitumomab is explicitly contraindicated or outperformed by alternatives. It is not indicated for the differential diagnosis of suspected colorectal carcinoma, as a screening tool for colorectal cancer, for readministration, or for assessment of treatment response [1]. In the specific scenario of rising CEA with negative conventional imaging, prospective head-to-head data demonstrate FDG-PET's clear superiority over arcitumomab for predicting resectability (81% vs. 13% for resectable disease prediction) [2], establishing that arcitumomab should not be procured as a first-line occult disease detection tool when FDG-PET is available.

Application
Selection Property
Validation Focus
Recurrent colorectal carcinoma surgical planning models
CEA-targeted Fab' immunoscintigraphy with rapid clearance
Concordant nonresectability prediction accuracy with CT
Occult disease detection in rising CEA research models
Complementary to conventional imaging when CEA elevated
Imaging accuracy improvement over conventional modalities alone
Complementary imaging for known recurrence models
Higher sensitivity than CT for lesion detection
Resolution of discordant imaging findings; surgical planning support
Exclusion: screening and differential diagnosis models
Not indicated for primary screening; FDG-PET preferred in occult CEA detection
Resectability prediction performance vs. FDG-PET; low NPV limits standalone use

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Technetium Tc-99m

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.